molecular formula C12H18N2O4 B1318705 (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate CAS No. 487048-28-2

(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate

Cat. No. B1318705
CAS RN: 487048-28-2
M. Wt: 254.28 g/mol
InChI Key: GHLKJIQVORAVHE-BDAKNGLRSA-N
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Description

“(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It’s used in scientific research and has applications in areas such as drug discovery and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 254.29 . More specific physical and chemical properties aren’t available in the sources I found.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate and its derivatives play a significant role in the synthesis of medicinal compounds. A study by Singh and Umemoto (2011) explored the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are crucial in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011). Tressler and Zondlo (2014) synthesized variations of this compound, demonstrating their potential in 19F NMR applications in medicinal chemistry (Tressler & Zondlo, 2014).

Diastereoselective Methylation

Koskinen et al. (2004) reported on the diastereoselective methylation of (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate, an application relevant in stereochemistry (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Combinatorial Synthesis in Drug Discovery

The combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was investigated by Malavašič et al. (2007), highlighting the compound's role in creating libraries for drug discovery (Malavašič et al., 2007).

Application in Organic Synthesis

King et al. (2005) studied the synthesis and reduction of a ketoester derived from hydroxyproline, emphasizing the compound's significance in organic synthesis processes (King, Armstrong, & Keller, 2005).

Antimicrobial Activity

Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for novel pyrrolidine derivatives, including 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, and assessed their antimicrobial activity (Sreekanth & Jha, 2020).

Stereochemistry and Kinetic Studies

Davies et al. (2003) conducted a study comparing kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for synthesizing enantiomers, demonstrating the compound's utility in stereochemistry and kinetic studies (Davies et al., 2003).

Mechanism of Action

The mechanism of action of this compound isn’t clear from the information available. Its effects would depend on the specific context in which it’s used, such as the type of biological or chemical system .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKJIQVORAVHE-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590516
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487048-28-2
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487048-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.215.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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